molecular formula C11H10BrFN4 B11678334 n-(5-Bromo-2-fluorobenzylidene)-3,5-dimethyl-4h-1,2,4-triazol-4-amine CAS No. 303095-45-6

n-(5-Bromo-2-fluorobenzylidene)-3,5-dimethyl-4h-1,2,4-triazol-4-amine

Cat. No.: B11678334
CAS No.: 303095-45-6
M. Wt: 297.13 g/mol
InChI Key: UFNYKMAJCFCLOM-MKMNVTDBSA-N
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Description

N-(5-Bromo-2-fluorobenzylidene)-3,5-dimethyl-4H-1,2,4-triazol-4-amine: is a chemical compound that belongs to the class of triazoles. Triazoles are a group of heterocyclic compounds containing a five-membered ring of two carbon atoms and three nitrogen atoms. This specific compound is characterized by the presence of bromine and fluorine atoms on the benzylidene group, which can influence its chemical reactivity and biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(5-Bromo-2-fluorobenzylidene)-3,5-dimethyl-4H-1,2,4-triazol-4-amine typically involves the condensation of 5-bromo-2-fluorobenzaldehyde with 3,5-dimethyl-1H-1,2,4-triazol-4-amine. The reaction is usually carried out in the presence of a suitable solvent such as ethanol or methanol, and a catalyst like acetic acid. The reaction mixture is heated under reflux conditions for several hours to ensure complete condensation.

Industrial Production Methods: In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to maximize yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process.

Chemical Reactions Analysis

Types of Reactions:

    Substitution Reactions: The bromine and fluorine atoms on the benzylidene group can undergo nucleophilic substitution reactions. Common reagents for these reactions include sodium hydroxide or potassium carbonate.

    Oxidation Reactions: The triazole ring can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction Reactions: The compound can be reduced using reducing agents like sodium borohydride or lithium aluminum hydride.

Common Reagents and Conditions:

    Nucleophilic Substitution: Sodium hydroxide, potassium carbonate, ethanol, reflux conditions.

    Oxidation: Hydrogen peroxide, potassium permanganate, acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, anhydrous conditions.

Major Products:

    Substitution: Products with different substituents replacing the bromine or fluorine atoms.

    Oxidation: Oxidized derivatives of the triazole ring.

    Reduction: Reduced forms of the compound with altered functional groups.

Scientific Research Applications

Chemistry:

    Catalysis: The compound can be used as a ligand in catalytic reactions, enhancing the efficiency of various chemical transformations.

    Material Science: It can be incorporated into polymers and materials to impart specific properties such as thermal stability and resistance to degradation.

Biology:

    Antimicrobial Activity: The compound has shown potential as an antimicrobial agent, inhibiting the growth of various bacterial and fungal strains.

    Enzyme Inhibition: It can act as an inhibitor of certain enzymes, making it useful in biochemical studies.

Medicine:

    Drug Development: The compound is being explored for its potential use in drug development, particularly in the treatment of infectious diseases and cancer.

Industry:

    Agriculture: It can be used in the formulation of pesticides and herbicides.

    Pharmaceuticals: The compound can be used as an intermediate in the synthesis of various pharmaceutical agents.

Mechanism of Action

The mechanism of action of N-(5-Bromo-2-fluorobenzylidene)-3,5-dimethyl-4H-1,2,4-triazol-4-amine involves its interaction with specific molecular targets. The presence of bromine and fluorine atoms can enhance its binding affinity to certain enzymes or receptors. The triazole ring can participate in hydrogen bonding and π-π interactions, stabilizing the compound’s binding to its target. The exact pathways involved depend on the specific application and target molecule.

Comparison with Similar Compounds

  • N-(5-Bromo-2-fluorobenzylidene)-4-phenyl-1-piperazinamine
  • N-(5-Bromo-2-fluorobenzylidene)-4-(4-methylbenzyl)-1-piperazinamine
  • N-(5-Bromo-2-methoxybenzylidene)-4-phenyl-1-piperazinamine

Comparison:

  • Structural Differences: The main difference lies in the substituents on the benzylidene group and the triazole ring. These differences can influence the compound’s reactivity and biological activity.
  • Chemical Properties: The presence of different substituents can affect the compound’s solubility, stability, and reactivity.
  • Biological Activity: Variations in the substituents can lead to differences in the compound’s antimicrobial, enzymatic, and pharmacological properties.

Conclusion

N-(5-Bromo-2-fluorobenzylidene)-3,5-dimethyl-4H-1,2,4-triazol-4-amine is a versatile compound with a wide range of applications in chemistry, biology, medicine, and industry. Its unique structure and reactivity make it a valuable tool in scientific research and industrial processes. Further studies are needed to fully explore its potential and develop new applications.

Properties

CAS No.

303095-45-6

Molecular Formula

C11H10BrFN4

Molecular Weight

297.13 g/mol

IUPAC Name

(E)-1-(5-bromo-2-fluorophenyl)-N-(3,5-dimethyl-1,2,4-triazol-4-yl)methanimine

InChI

InChI=1S/C11H10BrFN4/c1-7-15-16-8(2)17(7)14-6-9-5-10(12)3-4-11(9)13/h3-6H,1-2H3/b14-6+

InChI Key

UFNYKMAJCFCLOM-MKMNVTDBSA-N

Isomeric SMILES

CC1=NN=C(N1/N=C/C2=C(C=CC(=C2)Br)F)C

Canonical SMILES

CC1=NN=C(N1N=CC2=C(C=CC(=C2)Br)F)C

Origin of Product

United States

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